

# Technical Guide: 1-(Trimethylsilyl)-1-butyne

## (CAS: 62108-37-6)

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### Compound of Interest

Compound Name: *But-1-yn-1-yltrimethylsilane*

Cat. No.: *B1265609*

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This technical guide provides an in-depth overview of 1-(Trimethylsilyl)-1-butyne, a versatile reagent in organic synthesis. The document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and visual representations of these chemical transformations.

## Core Data Presentation

The quantitative data for 1-(Trimethylsilyl)-1-butyne are summarized in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	62108-37-6	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>14</sub> Si	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	126.27 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Boiling Point	110-115 °C at 760 mmHg	<a href="#">[1]</a>
Density	0.774 g/cm <sup>3</sup>	<a href="#">[3]</a>

## Experimental Protocols

Detailed methodologies for the synthesis and key reactions of 1-(Trimethylsilyl)-1-butyne are provided below.

## Synthesis of 1-(Trimethylsilyl)-1-butyne

This protocol describes the synthesis of 1-(Trimethylsilyl)-1-butyne from 1-butyne and chlorotrimethylsilane.[\[1\]](#)

### Materials:

- 1-Butyne
- n-Butyllithium (BuLi) in hexane solution
- Chlorotrimethylsilane (TMSCl)
- Diethyl ether (Et<sub>2</sub>O)
- Water
- Brine
- Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

### Procedure:

- A solution of 1-butyne (518 mmol) in Et<sub>2</sub>O (500 mL) is cooled to -78 °C.
- BuLi (2.6 M in hexane, 194 mL, 504 mmol) is slowly added dropwise to the stirred solution over 30 minutes.
- The reaction mixture is stirred for 1 hour at -78 °C.
- Chlorotrimethylsilane (64.0 mL, 504 mmol) is added dropwise over 10 minutes to the resulting lithium acetylide solution.
- After stirring for an additional 10 minutes, the reaction mixture is slowly warmed to room temperature and stirred for 12 hours.

- The reaction is quenched with water and extracted with  $\text{Et}_2\text{O}$ .
- The organic layers are combined, washed with brine, and dried over  $\text{Na}_2\text{SO}_4$ .
- The solvent is removed under reduced pressure.
- The residue is purified by distillation at atmospheric pressure to yield 1-(Trimethylsilyl)-1-butyne (boiling point 110-113 °C).

## Sonogashira Cross-Coupling Reaction

This protocol details a general procedure for the Sonogashira cross-coupling of an iodoarene with an alkyne, in this case exemplified by a trimethylsilyl-protected alkyne. The trimethylsilyl group can act as a protecting group in these reactions.[\[4\]](#)

### Materials:

- Aryl iodide (e.g., 4-Iodotoluene)
- 1-(Trimethylsilyl)-1-butyne (or other terminal alkyne)
- Triethylamine ( $\text{Et}_3\text{N}$ )
- Bis(triphenylphosphine)palladium(II) dichloride ( $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ )
- Copper(I) iodide ( $\text{CuI}$ )

### Procedure:

- In an oven-dried sealed tube fitted with a magnetic stirrer, the aryl iodide (4.58 mmol) is dissolved in triethylamine (25 mL) and stirred for 2 minutes.
- The trimethylsilylacetylene (11.45 mmol) is added at room temperature via syringe, and the mixture is stirred for another 2 minutes.
- The mixture is degassed with nitrogen for 10 minutes while stirring.
- Under a nitrogen atmosphere,  $\text{CuI}$  (5 mol% with respect to the aryl iodide) is added quickly.

- Subsequently,  $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$  (5 mol% with respect to the aryl iodide) is added quickly to the reaction mixture.
- The tube is sealed and heated (e.g., to 100 °C).
- The reaction progress is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the mixture is cooled, and the solvent is removed under reduced pressure.
- The product is then extracted and purified, typically by column chromatography.

## Desilylation of 1-(Trimethylsilyl)-1-butyne

This section describes the removal of the trimethylsilyl protecting group to yield the terminal alkyne.

### Method 1: Base-Catalyzed Desilylation[5]

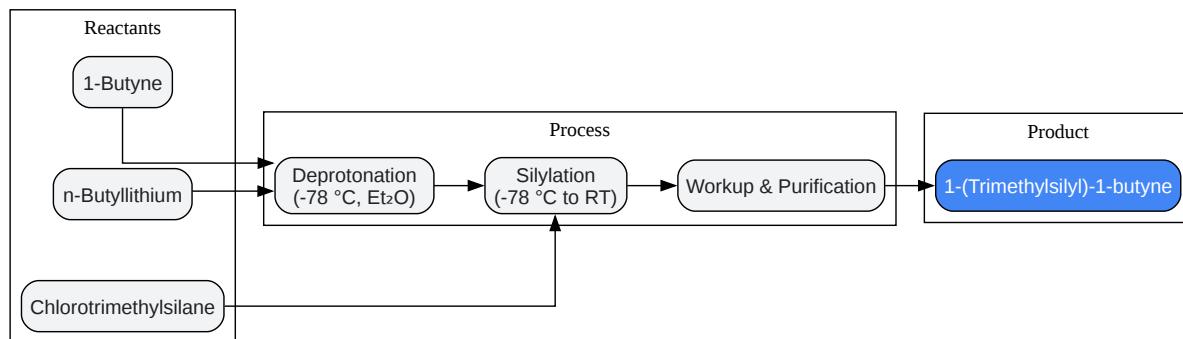
- Reagents: A mild base such as potassium carbonate in methanol or a stronger base like tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
- General Procedure: The silylated alkyne is dissolved in a suitable solvent (e.g., methanol or THF), and the base is added. The reaction is stirred at room temperature until completion (monitored by TLC). The terminal alkyne is then isolated after an aqueous workup.

### Method 2: Silver-Catalyzed Desilylation[5]

- Reagents: A catalytic amount of silver nitrate ( $\text{AgNO}_3$ ).
- General Procedure: This method provides a mild procedure for the protodesilylation of 1-(trimethylsilyl)-1-alkynes.

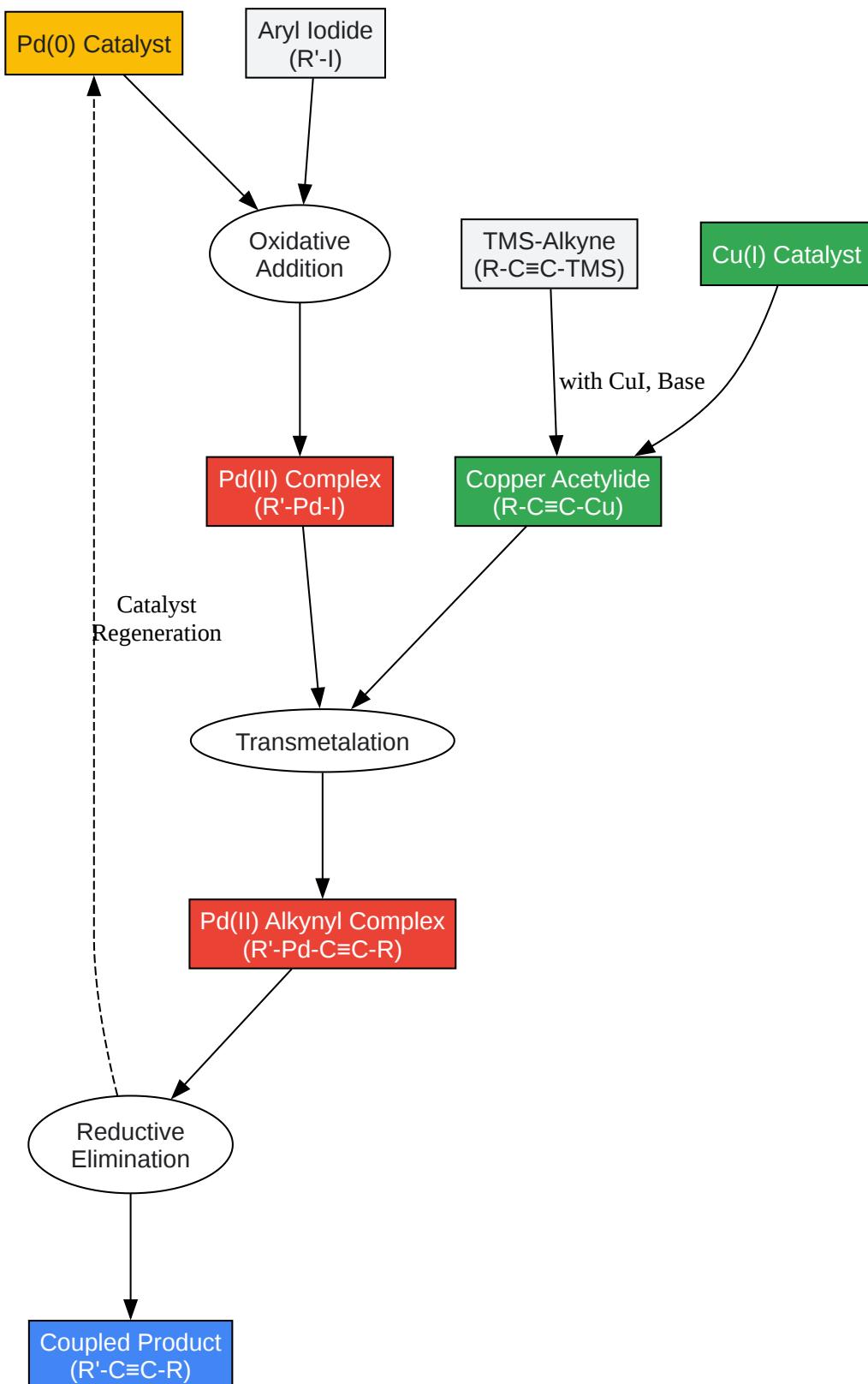
## Mandatory Visualizations

The following diagrams illustrate the chemical processes described above.



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Caption: Synthesis workflow for 1-(Trimethylsilyl)-1-butyne.

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Caption: Simplified Sonogashira coupling catalytic cycle.

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Caption: General reaction scheme for the desilylation of 1-(Trimethylsilyl)-1-butyne.

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## References

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